9-(Ethoxymethyl)anthracene
Description
9-(Ethoxymethyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an ethoxymethyl (-CH2-O-C2H5) substituent at the 9-position of the anthracene core. Anthracene derivatives are widely studied for their optoelectronic properties, chemical reactivity, and applications in materials science, including organic light-emitting diodes (OLEDs) and photoinitiators. The ethoxymethyl group enhances solubility in organic solvents compared to unsubstituted anthracene, while preserving the π-conjugated system critical for light absorption and emission.
Properties
CAS No. |
86170-50-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
9-(ethoxymethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-2-18-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3 |
InChI Key |
DDCFTJRLIQEADE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Anthracene Derivatives
Key Observations :
- Electron-Donating Groups (e.g., -OCH3, -CH2-O-C2H5): Increase solubility and alter electronic properties for optoelectronic applications .
- Electron-Withdrawing Groups (e.g., -COCH3): Reduce HOMO-LUMO gaps, enhancing charge-transfer capabilities .
- Extended Conjugation (e.g., -CH=CH-C6H5): Redshift absorption/emission spectra into the visible range (up to 460 nm) .
Physicochemical Properties
Table 2: Thermal and Solubility Data
Key Observations :
- Maleimide-adducted anthracenes exhibit high melting points (129–285°C) due to rigid planar structures and intermolecular stacking .
- Ethoxymethyl and methoxy groups likely improve solubility compared to halogenated derivatives (e.g., 25a: 253–254°C, ).
Spectroscopic Characteristics
Table 3: UV-Vis and Fluorescence Properties
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